molecular formula C29H19Cl2N3O6S B13335551 Spiro[3-carboxy-4-{(4-[1,2,3]thiadiazol-4-YL-phenyl)-amino-carbonyl}-5-[3,4-dichloro-phenyl]-tetrahydrofuran-2,2'-5-methyl-indan-1,3-dione]

Spiro[3-carboxy-4-{(4-[1,2,3]thiadiazol-4-YL-phenyl)-amino-carbonyl}-5-[3,4-dichloro-phenyl]-tetrahydrofuran-2,2'-5-methyl-indan-1,3-dione]

Cat. No.: B13335551
M. Wt: 608.4 g/mol
InChI Key: KNRVCCXHLSHTFW-HGPRPZRGSA-N
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Description

Spiro[3-carboxy-4-{(4-[1,2,3]thiadiazol-4-YL-phenyl)-amino-carbonyl}-5-[3,4-dichloro-phenyl]-tetrahydrofuran-2,2’-5-methyl-indan-1,3-dione] is a complex organic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[3-carboxy-4-{(4-[1,2,3]thiadiazol-4-YL-phenyl)-amino-carbonyl}-5-[3,4-dichloro-phenyl]-tetrahydrofuran-2,2’-5-methyl-indan-1,3-dione] typically involves multiple steps, starting from readily available precursors. The process often includes the formation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes involve the use of isatin derivatives and thiadiazole compounds .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Spiro[3-carboxy-4-{(4-[1,2,3]thiadiazol-4-YL-phenyl)-amino-carbonyl}-5-[3,4-dichloro-phenyl]-tetrahydrofuran-2,2’-5-methyl-indan-1,3-dione] can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Spiro[3-carboxy-4-{(4-[1,2,3]thiadiazol-4-YL-phenyl)-amino-carbonyl}-5-[3,4-dichloro-phenyl]-tetrahydrofuran-2,2’-5-methyl-indan-1,3-dione] has several scientific research applications:

Mechanism of Action

The mechanism of action of Spiro[3-carboxy-4-{(4-[1,2,3]thiadiazol-4-YL-phenyl)-amino-carbonyl}-5-[3,4-dichloro-phenyl]-tetrahydrofuran-2,2’-5-methyl-indan-1,3-dione] involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and inhibiting key enzymes involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C29H19Cl2N3O6S

Molecular Weight

608.4 g/mol

IUPAC Name

(2R,3'R,4'S,5'R)-5'-(3,4-dichlorophenyl)-5-methyl-1,3-dioxo-4'-[[4-(thiadiazol-4-yl)phenyl]carbamoyl]spiro[indene-2,2'-oxolane]-3'-carboxylic acid

InChI

InChI=1S/C29H19Cl2N3O6S/c1-13-2-8-17-18(10-13)26(36)29(25(17)35)23(28(38)39)22(24(40-29)15-5-9-19(30)20(31)11-15)27(37)32-16-6-3-14(4-7-16)21-12-41-34-33-21/h2-12,22-24H,1H3,(H,32,37)(H,38,39)/t22-,23-,24-,29+/m0/s1

InChI Key

KNRVCCXHLSHTFW-HGPRPZRGSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)C(=O)[C@@]3(C2=O)[C@@H]([C@@H]([C@@H](O3)C4=CC(=C(C=C4)Cl)Cl)C(=O)NC5=CC=C(C=C5)C6=CSN=N6)C(=O)O

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C3(C2=O)C(C(C(O3)C4=CC(=C(C=C4)Cl)Cl)C(=O)NC5=CC=C(C=C5)C6=CSN=N6)C(=O)O

Origin of Product

United States

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